1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The compound “1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one” contains a benzothiazole and a piperazine moiety. Benzothiazole derivatives have been found to exhibit a wide range of biological activities . Piperazine derivatives also have a broad spectrum of biological activities, such as antiviral, antipsychotic, and antimicrobial effects .
Biochemical Pathways
Without specific studies on “this compound”, it’s hard to determine the exact biochemical pathways this compound affects. Based on the known activities of benzothiazole and piperazine derivatives, it might be involved in pathways related to neurotransmission and protein aggregation .
Result of Action
Based on the known activities of benzothiazole and piperazine derivatives, potential effects might include the modulation of neurotransmission and inhibition of protein aggregation .
Preparation Methods
The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Bromination: The benzothiazole core is then brominated using bromine or a brominating agent to introduce the bromo substituent at the 6-position.
Piperazine Derivatization: The brominated benzothiazole is reacted with piperazine to form the piperazinyl-benzothiazole intermediate.
Propanone Introduction: Finally, the piperazinyl-benzothiazole intermediate is reacted with propanone under appropriate conditions to yield the target compound
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as piperidine, and controlled temperatures ranging from -10°C to room temperature .
Scientific Research Applications
Comparison with Similar Compounds
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be compared with other benzothiazole derivatives:
Similar Compounds: Compounds like 3-(piperazin-1-yl)-1,2-benzothiazole and 2-(4-aminophenyl)benzothiazole share structural similarities and exhibit comparable biological activities
Uniqueness: The presence of the bromo substituent and the piperazinyl-propanone moiety in this compound distinguishes it from other benzothiazole derivatives, potentially enhancing its biological activity and specificity
Biological Activity
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic compound belonging to the class of benzothiazole derivatives. This compound features both a benzothiazole moiety and a piperazine structure, which are known for their diverse biological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its structural components:
Benzothiazole Moiety:
Benzothiazole derivatives have been widely studied for their ability to interact with various biological targets. They often exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects. The presence of the bromo substituent enhances the lipophilicity and bioavailability of the compound, potentially increasing its therapeutic efficacy.
Piperazine Structure:
Piperazine derivatives are known for their role as central nervous system agents. They can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's.
Research Findings
Recent studies have evaluated various benzothiazole-piperazine hybrids for their biological activities:
Compound | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|
Compound A | AChE Inhibition | 10.87 | |
Compound B | Aβ Aggregation Inhibition | 5.24 | |
Compound C | Antioxidant Activity | N/A |
These findings highlight the potential of benzothiazole-piperazine derivatives in treating neurodegenerative conditions through multiple mechanisms.
Case Studies
Case Study 1: Multifunctional Agents Against Alzheimer's Disease
A study synthesized a series of benzothiazole-piperazine hybrids that showed promising results in inhibiting AChE and reducing Aβ aggregation. These compounds were designed to target multiple factors involved in Alzheimer's pathogenesis, demonstrating a polypharmacological approach that could enhance therapeutic outcomes .
Case Study 2: Anticancer Properties
Another investigation into similar compounds revealed that certain benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting potential applications in oncology .
Properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-2-13(19)17-5-7-18(8-6-17)14-16-11-4-3-10(15)9-12(11)20-14/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXARWSOUGLDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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